4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
Description
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a heterocyclic compound featuring a pyrimidine ring fused with a cyclohexadienone moiety. The benzyloxy group at position 4 and the phenyl substituent at position 6 on the pyrimidine ring contribute to its unique electronic and steric properties.
Properties
CAS No. |
651719-99-2 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C23H18N2O2/c26-20-13-11-19(12-14-20)23-24-21(18-9-5-2-6-10-18)15-22(25-23)27-16-17-7-3-1-4-8-17/h1-15,26H,16H2 |
InChI Key |
FOWYGSWPIWJAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-benzyloxybenzaldehyde with 6-phenylpyrimidine-2(1H)-one under basic conditions to form the intermediate 4-[4-(benzyloxy)phenyl]-6-phenylpyrimidin-2(1H)-one. This intermediate is then subjected to a cyclization reaction with cyclohexa-2,5-dien-1-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Heterocyclic Variations
- Benzothiazole Analogs: describes 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives. For instance, benzothiazole derivatives are synthesized via catalyst-free, one-pot reactions (yields >85%) using triethylamine, whereas pyrimidine-based compounds may require different conditions .
- Oxazolo-Pyridine Derivatives: highlights methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate. The oxazolo-pyridine core introduces distinct hydrogen-bonding capabilities compared to pyrimidine, influencing solubility and biological interactions.
Substituent Effects
- Trifluoromethyl vs. Phenyl Groups : references 4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one. The electron-withdrawing trifluoromethyl group likely enhances oxidative stability and reduces basicity compared to the electron-donating phenyl group in the target compound.
- Amino vs. Benzyloxy Groups: discusses 4-(6-amino-3H-1,3-benzothiazol-2-ylidene)cyclohexa-2,5-dien-1-one.
Physicochemical and Functional Properties
Electronic and Spectral Characteristics
- IR and NMR Profiles : Benzothiazole analogs () show C=N stretching at ~1600 cm⁻¹ in IR, while pyrimidine derivatives may exhibit shifts due to ring strain. ¹H NMR data for oxazolo-pyridine compounds () reveal piperidinyl proton signals at δ 1.40 ppm, absent in the target compound.
- Quinoid Reactivity: The cyclohexa-2,5-dien-1-one moiety in the target compound (shared with metabolites) suggests redox activity, akin to benzoquinone derivatives.
Solubility and Stability
- Lipophilicity: The benzyloxy and phenyl groups in the target compound enhance lipid solubility compared to amino-substituted analogs ().
- Oxidative Stability : Trifluoromethyl-substituted analogs () likely resist oxidation better than phenyl-substituted derivatives due to electron-withdrawing effects.
Biological Activity
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C23H18N2O
- Molecular Weight: 354.40 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It is hypothesized that it may function as an inhibitor of certain enzymes or receptors that play critical roles in cell proliferation and survival. For instance, similar compounds have been shown to inhibit lysine-specific demethylase 1 (LSD1), a target implicated in various cancers .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Research Findings and Case Studies
A detailed examination of the biological activity of this compound includes various studies focusing on its synthesis and evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
